2-(2-Bromophenyl)-3-oxopropanenitrile
Description
2-(2-Bromophenyl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a bromine substituent at the ortho position of the phenyl ring and a ketone group adjacent to the nitrile functionality. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heteropolycyclic frameworks due to its reactive α,β-unsaturated carbonyl system .
Properties
IUPAC Name |
2-(2-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNKQJJETBWDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows chemists to create complex molecules with specific biological activities. The compound's versatility in organic synthesis makes it valuable for developing novel chemical entities that can lead to new therapeutic agents .
Drug Development
The distinctive properties of 2-(2-Bromophenyl)-3-oxopropanenitrile contribute to its role in drug development. It has been utilized in the design of new drugs targeting various diseases, enhancing efficacy while minimizing side effects compared to existing treatments. For instance, compounds derived from this nitrile have shown promising results in antibacterial activity against resistant strains, highlighting its potential in addressing global health challenges .
Agricultural Chemicals
In the agricultural sector, this compound is explored for its potential in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides that are designed to be safer for the environment while maintaining efficacy against pests and weeds. The compound's chemical properties make it suitable for creating formulations that can improve crop yield and sustainability .
Material Science
Research into material science has identified this compound as a candidate for creating advanced materials. Its application includes the development of polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This aspect is particularly relevant in industries where material longevity and performance are critical .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, providing insights into various biological processes. Its application extends to the discovery of new therapeutic targets, particularly in understanding mechanisms related to diseases such as cancer and bacterial infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-3-oxopropanenitrile exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-bromophenyl)-3-oxopropanenitrile with key analogs, focusing on substituent effects, molecular properties, and applications:
*Calculated based on analogous structures.
Key Comparative Insights:
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile enhances electron density, favoring electrophilic substitutions, whereas fluorine or chlorine substituents (e.g., in C₉H₆FNO or C₁₀H₈ClNO) prioritize halogen-bonding interactions .
- Chain Length: Butanenitrile derivatives (e.g., C₁₀H₈ClNO) exhibit improved solubility in non-polar solvents compared to propanenitrile analogs .
- Synthetic Utility : Compounds like 2-(2-bromobenzyl)-3-(1-methylindol-3-yl)-3-oxopropanenitrile (C₁₉H₁₅BrN₂O) demonstrate the use of β-oxonitriles in constructing indole-based heterocycles via cyclocondensation .
Agrochemical Relevance
- Residue Chemistry: Derivatives such as 2-cyclopropylcarbonyl-3-(2-methylsulfonyl-4-trifluoromethylphenyl)-3-oxopropanenitrile are metabolites of isoxaflutole, an herbicide. This highlights the environmental persistence of β-oxonitriles in agricultural settings . Pharmaceutical Potential
Heteropolycyclic Synthesis : Brominated β-oxonitriles are precursors to complex scaffolds. For example, 2-[1-(3-bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile (CAS: 94360-08-4) enables access to dinitrile-containing pharmacophores .
Crystallographic Data
Supramolecular Packing : Analogs like (2RS)-2-(2-bromobenzyl)-3-(1-methylindol-3-yl)-3-oxopropanenitrile crystallize with Z' = 2, indicating diverse intermolecular interactions (e.g., π-stacking, halogen bonds) that stabilize solid-state structures .
Biological Activity
2-(2-Bromophenyl)-3-oxopropanenitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, supported by recent research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with a suitable nitrile precursor. The method has been refined to enhance yield and purity. For instance, a recent study detailed a reaction pathway starting from indole derivatives, leading to the formation of various cyano compounds through acylation and subsequent reactions .
Biological Activity Overview
The biological activity of this compound has been evaluated across multiple studies, highlighting its potential as an antifungal agent and its interactions with various biological targets.
Antifungal Activity
Recent investigations have shown that derivatives containing the nitrile group exhibit strong antifungal properties. For example, compounds similar to this compound demonstrated over 85% growth inhibition against several fungal strains, including Botrytis cinerea and Gibberella zeae, at concentrations as low as 50 μg/mL .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Fungi | Inhibition (%) | Concentration (μg/mL) |
|---|---|---|---|
| This compound | Botrytis cinerea | >85 | 50 |
| Compound A | Gibberella zeae | >80 | 50 |
| Compound B | Colletotrichum lagenarium | >75 | 50 |
Molecular docking studies have provided insights into the mechanism of action for the antifungal activity of these compounds. For instance, it was found that the nitrile group forms hydrogen bonds with key amino acid residues in target proteins, which may inhibit their function and lead to cell death in fungi .
Case Studies
- Case Study on Antifungal Efficacy : A study evaluated the antifungal properties of a series of cyano derivatives, including those based on the structure of this compound. The results indicated that these compounds not only inhibited fungal growth but also showed lower toxicity towards human cells compared to traditional antifungals .
- Crystallographic Analysis : Detailed crystallographic studies have confirmed the structural integrity and bonding characteristics of this compound. These studies are crucial for understanding how structural variations can influence biological activity .
Preparation Methods
Bromination of 2-oxopropanenitrile
A fundamental route to 3-bromo-2-oxopropanenitrile, which is a direct precursor or structural analog, involves bromination of 2-oxopropanenitrile using bromine in an inert solvent such as chloroform. This reaction proceeds under mild conditions at room temperature, providing the brominated ketonitrile intermediate with good selectivity and yield.
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-oxopropanenitrile + Br2, chloroform, RT | Electrophilic bromination at α-position | Mild conditions, high selectivity |
This brominated intermediate can be further elaborated to 2-(2-bromophenyl)-3-oxopropanenitrile via condensation with suitable aryl precursors.
Base-Induced Condensation to Form this compound
A common approach involves the condensation of 2-bromobenzaldehyde or 2-bromoaryl derivatives with nitrile-containing ketones under basic conditions. For example, a Knoevenagel condensation between 2-bromobenzaldehyde and cyanoacetone or related compounds in polar aprotic solvents like DMF or THF, often catalyzed by bases such as potassium carbonate or lithium hexamethyldisilazide (LiHMDS), furnishes the target α-bromoaryl-β-ketonitrile.
A representative procedure from the literature describes:
- Mixing 2-bromoaryl ketonitrile precursors in dry DMF
- Heating at 90 °C for several hours (e.g., 6 h)
- Workup with ammonium chloride solution and extraction with ethyl acetate
- Purification by column chromatography
This method yields this compound as an off-white solid with yields around 80-85%.
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-bromoaryl precursor + base (e.g., K2CO3), DMF, 90 °C, 6 h | Base-induced condensation forming ketonitrile | 80-85%, purified by chromatography |
Transition-Metal Catalyzed Cyclization and Functionalization
Copper- or palladium-catalyzed intramolecular cyclizations of α-(2-bromoaryl)ketonitriles have been reported to form benzofuran derivatives from this compound precursors. While this step is beyond the simple preparation of the compound, it demonstrates the synthetic utility of the compound and confirms its formation and stability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromination of 2-oxopropanenitrile | Br2, chloroform, RT | Simple, mild conditions | Requires handling bromine |
| Base-Induced Condensation | 2-bromoaryl aldehyde + nitrile ketone, K2CO3, DMF, 90 °C | High yield, straightforward | Requires careful temperature control |
| Transition-Metal Catalyzed Cyclization | Cu or Pd catalysts, DMF, heat | Enables further functionalization | Catalyst cost and removal |
| Transition-Metal-Free β-Ketonitrile Synthesis | Tertiary amide + acetonitrile + LiHMDS, toluene | Metal-free, scalable | Limited substrate scope |
Research Findings and Notes
- The presence of the 2-bromo substituent on the phenyl ring influences the reactivity and stability of intermediates, often leading to steric effects that can facilitate or hinder subsequent transformations.
- The choice of base and solvent critically affects the yield and purity of the product; polar aprotic solvents like DMF and bases such as K2CO3 or LiHMDS are preferred for their ability to promote condensation without decomposing sensitive nitrile groups.
- Transition-metal catalysis offers a route to cyclized derivatives, confirming the successful synthesis of the brominated ketonitrile precursors and expanding their synthetic utility.
- Analytical methods including NMR (1H and 13C), mass spectrometry, and crystallographic studies confirm the structure and purity of the synthesized compounds.
Q & A
Q. What are the established synthetic routes for preparing 2-(2-Bromophenyl)-3-oxopropanenitrile, and what factors influence reaction efficiency?
Answer: The synthesis of this compound typically involves condensation reactions between 2-bromobenzaldehyde derivatives and nitrile-containing precursors. For example, Knoevenagel or Claisen condensations under basic or acidic conditions can yield the target compound. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), catalyst selection (e.g., piperidine for Knoevenagel), and temperature control to avoid side reactions. Evidence from structurally similar compounds, such as 2-(4-Bromophenyl)-3-oxopropanenitrile, suggests that electron-withdrawing bromine substituents may necessitate elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- ¹H NMR : The aromatic protons of the 2-bromophenyl group appear as a multiplet in the δ 7.2–7.8 ppm range. The α-hydrogen to the ketone may show splitting due to coupling with adjacent groups.
- ¹³C NMR : The ketone carbonyl resonates at ~200–210 ppm, while the nitrile carbon appears at ~115–120 ppm.
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group, and the ketone C=O stretch appears at ~1680–1720 cm⁻¹.
- Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., ~239 g/mol for C₉H₆BrNO). X-ray crystallography is recommended for resolving structural ambiguities, particularly steric effects from the ortho-bromine substituent .
Advanced Research Questions
Q. How does the ortho-bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate steric hindrance?
Answer: The ortho-bromine atom introduces steric hindrance, which can impede reactions like Suzuki-Miyaura coupling. For example, bulky ligands (e.g., SPhos or XPhos) or microwave-assisted heating (100–150°C) improve yields by enhancing catalyst turnover. Comparative studies with para-bromo analogs (e.g., 2-(4-Bromophenyl)-3-oxopropanenitrile) show lower yields in ortho-substituted derivatives, necessitating optimized Pd catalysts (e.g., Pd(OAc)₂) and excess base (e.g., K₂CO₃) to drive reactions to completion .
Q. What contradictions exist in the literature regarding the biological activity of bromophenyl nitrile derivatives, and how can researchers address these discrepancies?
Answer: Some studies report actoprotective activity in triazole derivatives (e.g., 20–23% efficacy in stress-resistance models), while others note cytotoxicity in similar scaffolds. These discrepancies may arise from differences in substituent positioning (e.g., ortho vs. para bromine), assay conditions (e.g., cell lines, dose ranges), or metabolic stability. Researchers should standardize assays (e.g., using OECD guidelines), perform dose-response analyses, and compare results with structurally related compounds (e.g., 4-bromo or chloro analogs) to isolate structure-activity relationships .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can computational chemistry aid in predicting reactive sites?
Answer: The ketone and nitrile groups compete as directing groups during electrophilic substitution. For example, nitration may occur at the para position of the bromophenyl ring due to the nitrile’s electron-withdrawing effect. Density functional theory (DFT) calculations (e.g., using Gaussian software) can predict reactive sites by mapping electrostatic potentials and frontier molecular orbitals. Experimental validation via halogenation (e.g., Br₂/FeBr₃) followed by NMR tracking confirms computational predictions. Steric effects from the ortho-bromine further complicate regioselectivity, requiring careful optimization of reaction conditions (e.g., low temperature, slow reagent addition) .
Q. How can researchers resolve conflicting data on the solubility and stability of this compound in polar vs. nonpolar solvents?
Answer: Conflicting solubility data (e.g., in DMSO vs. hexane) may arise from impurities or hydration states. Researchers should:
Use high-purity samples (≥95%, verified by HPLC).
Conduct stability tests under varying conditions (e.g., UV light, humidity).
Employ Karl Fischer titration to quantify water content.
Compare results with analogs like 2-(4-Bromophenyl)-3-oxopropanenitrile, which may exhibit higher solubility in acetonitrile due to reduced steric hindrance .
Methodological Recommendations
- Synthesis Optimization : Use Dean-Stark traps to remove water in condensation reactions, improving yields.
- Crystallography : For structural confirmation, grow crystals in mixed solvents (e.g., CHCl₃/hexane) to enhance lattice stability.
- Computational Tools : Leverage software like Schrödinger Suite or ORCA for reaction pathway simulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
